

3-Methoxy-6-methylpyrazin-2-amine: Technical Profile & Application Guide

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Compound of Interest

Compound Name: *3-Methoxy-6-methylpyrazin-2-amine*

Cat. No.: *B8645406*

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Part 1: Chemical Identity & Physicochemical Profile

3-Methoxy-6-methylpyrazin-2-amine is a substituted pyrazine derivative utilized primarily as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate for constructing kinase inhibitors (e.g., PLK4, CDK) and GPCR ligands (e.g., CRF receptors) due to its ability to function as an ATP-hinge binder mimic.

Core Chemical Data

Property	Value	Notes
IUPAC Name	3-Methoxy-6-methylpyrazin-2-amine	Also: 2-Amino-3-methoxy-6-methylpyrazine
CAS Number	89464-88-0	Distinct from the 5-methyl isomer (CAS 89464-87-9)
Molecular Formula	C ₆ H ₉ N ₃ O	
Molecular Weight	139.15 g/mol	Fragment-like chemical space
Appearance	Off-white to pale yellow solid	Crystalline
Solubility	DMSO, Methanol, DCM	Moderate water solubility due to polarity
pKa (Calculated)	~2.5 (Pyrazine N), ~16 (Amine)	The pyrazine ring is electron-deficient; the exocyclic amine is weakly basic due to resonance.
LogP	~0.7 – 0.9	Lipophilic efficiency favorable for CNS penetration
TPSA	~68 Å ²	Good oral bioavailability profile

Part 2: Synthetic Methodology

The synthesis of **3-methoxy-6-methylpyrazin-2-amine** is non-trivial due to the need for regioselective functionalization of the pyrazine ring. The most robust industrial route involves a bromination-displacement-reduction sequence starting from the commercially available 2-amino-6-methylpyrazine.

Step-by-Step Synthesis Protocol

Step 1: Regioselective Bromination

Direct methoxylation of the pyrazine core is difficult. The ring is first activated via halogenation.

- Reagents: N-Bromosuccinimide (NBS), Dichloromethane (DCM) or Acetonitrile.

- Procedure: Treat 2-amino-6-methylpyrazine with 2.0–2.2 equivalents of NBS at 0°C to room temperature.
- Mechanism: The amino group directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions.
- Intermediate: 3,5-Dibromo-6-methylpyrazin-2-amine.^[2] (Note: Monobromination often yields mixtures; dibromination is more controllable).

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

- Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH), Reflux.
- Procedure: The dibromo intermediate is refluxed with NaOMe.
- Regioselectivity: The C3-bromine (ortho to the amine) is more labile to nucleophilic attack than the C5-bromine due to the stabilizing inductive effect of the adjacent amine nitrogen and the specific electronic environment of the pyrazine N1/N4.
- Intermediate: 5-Bromo-3-methoxy-6-methylpyrazin-2-amine.^{[2][3]}

Step 3: Hydrodehalogenation (Reductive Debromination)

- Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C), Triethylamine (base), Methanol.
- Procedure: Hydrogenation removes the remaining bromine atom at C5.
- Product: 3-Methoxy-6-methylpyrazin-2-amine.^{[1][2][3][4][5][6][7]}

Synthesis Workflow Visualization

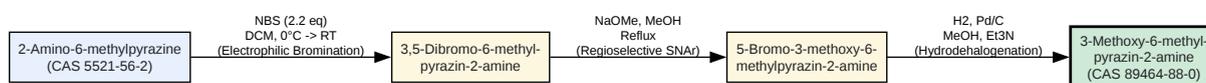


Figure 1: Validated Synthetic Route via Dibromo Intermediate

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Part 3: Reactivity & Medicinal Chemistry

Applications

Reactivity Profile

The molecule possesses three distinct vectors for chemical modification, making it a versatile building block (BB).

- The Exocyclic Amine (C2-NH₂):
 - Nucleophilicity: Reduced compared to aniline due to the electron-withdrawing pyrazine ring.
 - Reactions: Requires strong electrophiles for acylation or Buchwald-Hartwig couplings. Often used as the nucleophile to attack chloropyrimidines or acid chlorides.
 - Sandmeyer Reaction: Can be converted to a halide (Cl, Br, I) via diazotization (), allowing for subsequent Suzuki couplings at C2.
- The Methoxy Group (C3-OCH₃):
 - Metabolic Liability: Susceptible to O-demethylation by cytochrome P450 enzymes (CYP), yielding the pyrazinone derivative. This is a key consideration in lead optimization.
 - Displacement: Under harsh acidic conditions (e.g., HBr/AcOH), it can be hydrolyzed to the hydroxy/oxo form.
- The Pyrazine Ring Nitrogen (N1/N4):
 - H-Bond Acceptance: N1 is sterically crowded by the methyl and amine; N4 is more accessible.
 - N-Oxidation: Treatment with mCPBA yields N-oxides, which can be rearranged to introduce further functionality (e.g., chlorination) via the Boekelheide reaction.

Medicinal Chemistry: Pharmacophore Features

In kinase drug discovery, this scaffold mimics the adenine ring of ATP.

- Hinge Binding: The N1 and 2-NH₂ motif forms a donor-acceptor pair that creates hydrogen bonds with the kinase hinge region (e.g., backbone carbonyl and amide NH).
- Selectivity Filter: The 3-OCH₃ group projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper), often providing selectivity over other kinases.
- 6-Methyl Group: Provides a hydrophobic anchor and restricts rotation if coupled to bulky systems, locking the bioactive conformation.

Reactivity & Interaction Map

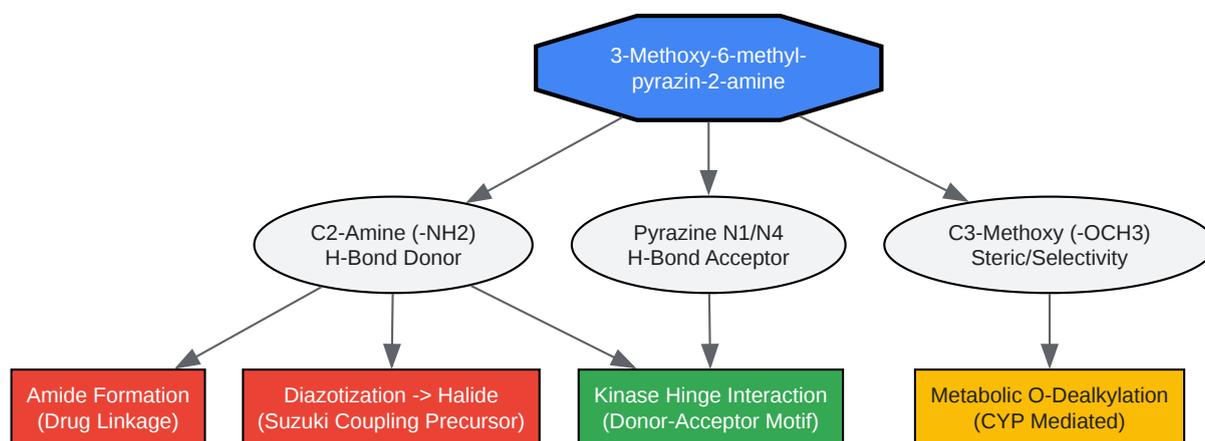


Figure 2: Reactivity Vectors and Pharmacophoric Interactions

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[6][8][9][10][11][12][13][14]

Part 4: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- GHS Signal Word: Warning.

- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods; protect from light.

References

- Chemical Identity & CAS Verific
 - Source: PubChem & MolAid D
 - Data: Confirmed CAS 89464-88-0 for **3-methoxy-6-methylpyrazin-2-amine**.[\[4\]](#)[\[5\]](#)[\[7\]](#)
 - (Note: 5-methyl isomer shown for property comparison).
- Synthetic Methodology (Bromin)
 - Title: Preparation of 5-bromo-**3-methoxy-6-methylpyrazin-2-amine** (Intermediate).[\[2\]](#)
 - Source: Patent WO2022132696A1 ("Urea orexin receptor agonists").
 - Context: Describes the use of the 5-bromo precursor and subsequent functionaliz
- Medicinal Chemistry Applic
 - Title: Polo-like kinase 4 inhibitors (WO2022240876A1).
 - Source: P
 - Context: Use of **3-methoxy-6-methylpyrazin-2-amine** as a building block for PLK4 inhibitors.
- Pyrazine Functionaliz
 - Title: Deaminative Chlorination of Aminoheterocycles.[\[8\]](#)
 - Source: ChemRxiv (2021).
 - Context: General methods for modifying aminopyrazines.[\[9\]](#)

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